molecular formula C11H8BrNO2 B1604215 Methyl 6-bromoquinoline-2-carboxylate CAS No. 623583-88-0

Methyl 6-bromoquinoline-2-carboxylate

Cat. No. B1604215
Key on ui cas rn: 623583-88-0
M. Wt: 266.09 g/mol
InChI Key: SKSQECLLCVBRDD-UHFFFAOYSA-N
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Patent
US07960552B2

Procedure details

A mixture of 6-bromo-2-quinolinecarboxylic acid (331 g, from multiple batches, 1.31 mol) and methanesulfonic acid (22 mL, 33 g, 0.34 mol) in methanol (2 L) was refluxed for 6 hr. The mixture was treated with a solution of sodium bicarbonate (29 g, 0.34 mol) in water (350 mL) and the resulting suspension was slowly cooled to 20° C. and stirred overnight. The suspension was filtered and the cake was washed with water (1 L). The solid was dried in a vacuum oven at 50° C. for 3 days to yield methyl 6-bromo-2-quinolinecarboxylate (294 g, 85%). 1H NMR (400 MHz, DMSO-d6) δ 8.52 (d, J=9 Hz, 1H), 8.40 (d, J=2 Hz, 1H), 8.14 (d, J=9 Hz, 1H), 8.08 (d, J=9 Hz, 1H), 7.97 (m, 1H), 3.93 (s, 3H). ES-LCMS m/z 267 (M+H)+.
Quantity
331 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]([OH:14])=[O:13])[CH:6]=[CH:5]2.[CH3:15]S(O)(=O)=O.C(=O)(O)[O-].[Na+]>CO.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]([O:14][CH3:15])=[O:13])[CH:6]=[CH:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
331 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)C(=O)O
Name
Quantity
22 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
2 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hr
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the cake was washed with water (1 L)
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven at 50° C. for 3 days
Duration
3 d

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C2C=CC(=NC2=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 294 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 325%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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